3-(4-(4-(4-nitrophenyl)piperazine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(4-(4-(4-nitrophenyl)piperazine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core, a piperazine ring, and a nitrophenyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-(4-nitrophenyl)piperazine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through electrophilic aromatic substitution reactions.
Final Coupling: The final compound is obtained by coupling the intermediate products under specific conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Scaling up the reactions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.
Purification: Employing techniques like crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinazoline core and piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Nitro group oxidation can lead to nitroso or hydroxylamine derivatives.
Reduction Products: Reduction of the nitro group yields aniline derivatives.
Substitution Products: Substitution reactions can yield various derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Biological Activity Studies: Compounds with similar structures are often studied for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
Drug Development: The compound may serve as a lead compound in the development of new pharmaceuticals targeting specific diseases.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 3-(4-(4-(4-nitrophenyl)piperazine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, such compounds may:
Bind to Enzymes: Inhibit or activate specific enzymes involved in disease pathways.
Interact with Receptors: Modulate receptor activity, leading to therapeutic effects.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.
Piperazine Derivatives: Compounds like fluphenazine and trifluoperazine, which are used as antipsychotic drugs.
Uniqueness
Structural Features: The combination of a quinazoline core, piperazine ring, and nitrophenyl group makes this compound unique.
Its unique structure may confer specific biological activities not seen in other similar compounds.
Properties
IUPAC Name |
3-[[4-[4-(4-nitrophenyl)piperazine-1-carbonyl]phenyl]methyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O5/c32-24(29-15-13-28(14-16-29)20-9-11-21(12-10-20)31(35)36)19-7-5-18(6-8-19)17-30-25(33)22-3-1-2-4-23(22)27-26(30)34/h1-12H,13-17H2,(H,27,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXHOTXMKKPKBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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